molecular formula C21H17FN4O3S B2806137 5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 847159-65-3

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2806137
CAS No.: 847159-65-3
M. Wt: 424.45
InChI Key: FRVZPSJFGIHXCB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a tricyclic heterocyclic compound featuring a fused triaza core with a sulfonyl, prop-2-enyl (allyl), and 4-fluorophenyl substituent. Its structural complexity arises from the tricyclo[8.4.0.0³,⁸] framework, which imposes unique conformational constraints. The 4-fluorophenyl group introduces electron-withdrawing effects, while the allyl substituent contributes π-electron density.

Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) playing a critical role in resolving complex ring systems and substituent orientations . Conformational analysis, including ring puckering parameters (e.g., amplitude and phase coordinates), is essential for understanding its three-dimensional behavior .

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-3-10-25-18(23)17(30(28,29)15-8-6-14(22)7-9-15)12-16-20(25)24-19-13(2)5-4-11-26(19)21(16)27/h3-9,11-12,23H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVZPSJFGIHXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include allyl bromide, 4-fluorobenzenesulfonyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The allyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with various biological targets make it useful for studying cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway, leading to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 6-(4-Fluorobenzoyl)imino-7-(3-Methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Key Differences: Substituents: Replaces the sulfonyl group with a benzoyl moiety and the allyl group with a 3-methoxypropyl chain. Lipophilicity: XLogP3 = 2.8 (higher than expected for the target compound due to the ethyl ester and methoxypropyl groups) . Molecular Weight: 492.5 g/mol (vs. ~480–500 g/mol estimated for the target compound).

Ethyl 6-(3-Fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

  • Key Differences: Fluorine Position: 3-Fluorobenzoyl substituent (meta vs. para in the target compound), altering electronic distribution and steric interactions.

Physicochemical Properties

Property Target Compound Ethyl 6-(4-Fluorobenzoyl)... Ethyl 6-(3-Fluorobenzoyl)...
XLogP3 Estimated ~2.0–2.5 2.8 Not reported
Hydrogen Bond Acceptors 7–8 7 Likely similar
Rotatable Bonds ~8 8 Likely similar
Topological Polar Surface Area ~100 Ų 101 Ų Not reported

Notes:

  • The target compound’s sulfonyl group increases polarity, likely lowering XLogP3 compared to benzoyl-containing analogues.
  • The allyl group’s π-system may enhance interactions with aromatic residues in biological targets, unlike methoxypropyl or isopropyl groups.

Conformational and Crystallographic Analysis

  • Ring Puckering : The tricyclic core’s puckering (amplitude and phase coordinates) is influenced by substituents. For example, bulky groups like propan-2-yl may distort the ring system, while allyl groups allow planar conformations .
  • Crystallography: SHELX programs are widely used to resolve such structures, with SHELXL refining non-H atoms to high precision (R-factors < 0.05 for high-quality data) .

Fluorination Trends

  • 4-Fluorophenyl vs. Perfluorinated Compounds : Unlike long-chain perfluorinated compounds (PFCs, e.g., in ), the target compound’s single aromatic fluorine minimizes environmental persistence while retaining electronic effects critical for bioactivity .

Research Implications

  • Medicinal Chemistry : The sulfonyl group’s strong electron-withdrawing nature may enhance binding to serine proteases or kinases, contrasting with benzoyl-based analogues.
  • Synthetic Challenges : Substituent introduction (e.g., allyl vs. methoxypropyl) requires precise control to avoid ring strain or unwanted reactivity.
  • Computational Modeling : Tools like ORTEP-3 aid in visualizing puckering and substituent orientations, critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound 5-(4-fluorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of triazatricyclo compounds characterized by a unique tricyclic structure. The presence of sulfonyl and imino functional groups contributes to its reactivity and interaction with biological systems.

Molecular Formula

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 402.46 g/mol

Structural Features

The intricate structure allows for diverse interactions within biological systems, potentially influencing various biochemical pathways.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and apoptosis.
  • Receptor Interaction : The compound may interact with various receptors that play critical roles in cellular signaling pathways.

Anticancer Activity

Studies have demonstrated that the compound can modulate signaling pathways associated with cancer progression. For instance, it interacts with the p38 MAPK pathway, which is crucial in regulating cellular responses to stress and inflammation.

Antifungal Activity

Preliminary investigations suggest that this compound may also possess antifungal properties by targeting key proteins in fungal pathogens, such as the Yck2 protein in Candida albicans. This protein is involved in stress response mechanisms and cell wall regulation.

Case Studies

  • Anticancer Efficacy : A study focused on the compound's effects on various cancer cell lines revealed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via caspase activation.
  • Antifungal Mechanism : In vitro studies targeting Candida albicans showed that the compound effectively reduced fungal viability by disrupting cell wall integrity and inhibiting key metabolic pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerBreast Cancer CellsInduction of apoptosis
Lung Cancer CellsInhibition of cell proliferation
AntifungalCandida albicansDisruption of cell wall integrity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, cyclization, and functional group substitution. Key steps:

Sulfonylation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic aromatic substitution under anhydrous conditions (e.g., using DMF as solvent at 80–100°C) .

Cyclization : Build the tricyclic core using microwave-assisted methods to enhance reaction efficiency and reduce byproducts .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-NMR and high-resolution mass spectrometry .

Q. How can the compound’s structural features be characterized to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments (e.g., imino group at δ 8.5–9.5 ppm, fluorophenyl protons at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolve the tricyclic framework and confirm substituent positions (e.g., bond angles and torsional strain in the fused ring system) .
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, carbonyl C=O at 1650–1750 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

Enzyme inhibition : Screen against kinases or proteases (e.g., ATP-binding assays with fluorescence detection) .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Solubility : Assess in PBS/DMSO mixtures to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Analog synthesis : Modify substituents (e.g., replace prop-2-enyl with alkyl/aryl groups) and compare bioactivity .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains) using SMILES-derived 3D structures .

Pharmacophore mapping : Identify critical interaction points (e.g., sulfonyl group for hydrogen bonding, fluorophenyl for hydrophobic interactions) .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :

Orthogonal assays : Validate results using alternative methods (e.g., switch from MTT to CellTiter-Glo for cytotoxicity) .

Metabolic stability : Test compound degradation in liver microsomes to rule out assay interference from metabolites .

Structural analogs : Compare data with derivatives to isolate substituent-specific effects .

Q. What experimental designs are recommended for studying its environmental fate and ecotoxicology?

  • Methodological Answer :

Degradation studies : Use OECD 301B guidelines to assess biodegradability in aqueous systems .

Partitioning analysis : Measure log KowK_{ow} (octanol-water) via shake-flask method to predict bioaccumulation .

Toxicity screening : Conduct acute toxicity tests on Daphnia magna or algae, following ISO 6341 protocols .

Q. How can its reactivity under physiological conditions be evaluated to inform formulation strategies?

  • Methodological Answer :

pH stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .

Serum binding : Use equilibrium dialysis to quantify binding to human serum albumin .

Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.